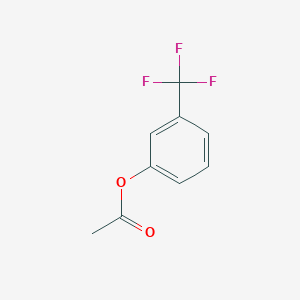

3-(Trifluoromethyl)phenyl acetate

Übersicht

Beschreibung

3-(Trifluoromethyl)phenyl acetate is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- Palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates, including 3-(trifluoromethyl)phenyl acetate, with organoboron compounds have been developed, yielding trifluoromethyl ketones. This process, designed based on fundamental studies of oxidative addition and subsequent reactions, is efficient for a wide range of phenyl- and naphthylboronic acids, producing valuable intermediates for further chemical synthesis (Kakino, Shimizu, & Yamamoto, 2001).

Material Science and Luminescent Materials

- Graphene oxide/rare-earth complex hybrid luminescent materials have been synthesized using ligands like 2-Thenoyltrifluoroacetone and 1,10-Phenanthroline hydrate for Eu3+ ions. These materials exhibit properties like good solubility, long luminescent lifetime, high fluorescence quantum yield, and thermal stability, suggesting potential applications in medicine, biological markers, and drug delivery vehicles (Zhao et al., 2016).

Crystal Structure Analysis

- Studies on tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide revealed insights into the crystal structures and phase transitions of such compounds, contributing to the understanding of molecular behavior at different temperatures. The study highlights the significance of fluorine atoms in determining the molecular arrangement and behavior (Dietzel & Jansen, 2004).

Enzyme Catalysis in Pharmaceuticals

- An enzyme derived from Burkholderia cenocepacia, showing excellent anti-Prelog’s stereoselectivity, has been identified for reducing 3, 5-bis(trifluoromethyl) acetophenone, a key intermediate in the synthesis of aprepitant, a medication. This discovery is significant for pharmaceutical applications, especially in the production of chiral alcohols as building blocks (Yu, Li, Lu, & Zheng, 2018).

Organic Synthesis

- Research on the acid-free, organocatalytic acetalization of aldehydes and ketones, including trifluoromethyl phenyl derivatives, has been conducted. This method features neutral, double hydrogen bonding catalysts that can be used at very low loadings, presenting a practical approach for synthesizing acetals, which are valuable in various chemical industries (Kotke & Schreiner, 2006).

Wirkmechanismus

Target of Action

The compound is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The compound is known to be involved in the process of trifluoromethylation, which is a key step in the synthesis of many pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent .

Result of Action

The compound’s trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Action Environment

The action of 3-(Trifluoromethyl)phenyl acetate can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura coupling process, the reaction conditions can significantly impact the compound’s action . Additionally, the compound’s stability may be affected by the reaction atmosphere .

Biochemische Analyse

Biochemical Properties

3-(Trifluoromethyl)phenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductase enzymes, which catalyze the reduction of carbonyl compounds to their corresponding alcohols. This interaction is crucial for the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the reduction process.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and negative impacts on overall organism health. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which play key roles in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites within the cell. For instance, the reduction of this compound by carbonyl reductases leads to the formation of its corresponding alcohol, which can then participate in further metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall activity and function, as its localization within the cell can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. For example, the presence of this compound in the mitochondria can impact mitochondrial metabolism and energy production .

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAIJJMMUDSHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380812 | |

| Record name | 3-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-34-2 | |

| Record name | 3-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

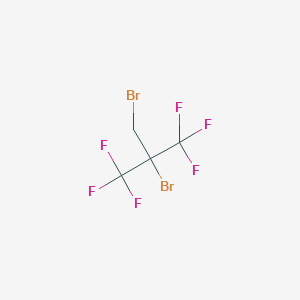

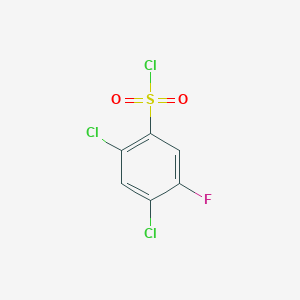

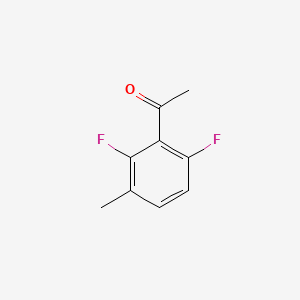

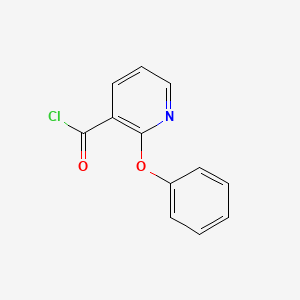

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)

![Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1350588.png)